N-([2,2'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-([2,2’-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of N-([2,2’-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide, which includes a bifuran moiety and a benzothiazole ring, makes it an interesting subject for research in medicinal chemistry.
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
Target of Action
The primary targets of N-([2,2’-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response as they are responsible for the conversion of arachidonic acid into prostaglandins .
Mode of Action
N-([2,2’-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the formation of prostaglandins from arachidonic acid . Prostaglandins are lipid compounds that play a key role in the inflammatory response .
Result of Action
The molecular and cellular effects of N-([2,2’-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide’s action result in the reduction of inflammation . By inhibiting the COX enzymes and preventing the formation of prostaglandins, the compound reduces the inflammatory response .
Future Directions
The development of “N-([2,2’-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide” and similar compounds as potential antituberculosis agents is a promising area of research . Future studies could focus on further optimizing the chemical structure of these compounds to enhance their anti-TB activity and reduce their potential toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate bifuran derivatives. One common method includes the reaction of 2-amino benzothiazole with 5-bromomethyl-2,2’-bifuran in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry techniques to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are gaining popularity. For example, the use of water as a reaction medium and microwave irradiation can significantly reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the bifuran moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amides.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds also exhibit anti-inflammatory properties and COX inhibition.
2-furylmethylamino benzo[d]thiazole-2-carboxamides: Known for their anticancer activities, particularly against EGFR-expressing cancer cell lines.
Uniqueness
N-([2,2’-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide is unique due to its bifuran moiety, which imparts distinct electronic properties and enhances its biological activity. This structural feature differentiates it from other benzothiazole derivatives and contributes to its potential as a versatile compound in various research fields .
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S/c20-16(17-19-12-4-1-2-6-15(12)23-17)18-10-11-7-8-14(22-11)13-5-3-9-21-13/h1-9H,10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKGPALOCFANQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=CC=C(O3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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